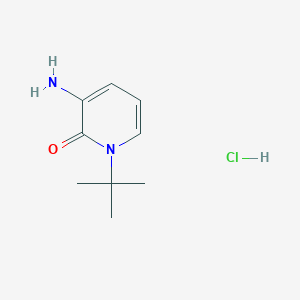

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride

説明

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is a substituted pyridin-2(1H)-one derivative characterized by a tert-butyl group at the 1-position and an amino group at the 3-position of the pyridinone ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. Pyridin-2(1H)-ones are heterocyclic compounds with a lactam structure, widely explored for their bioactivity, including anti-allodynic and antimicrobial properties .

特性

IUPAC Name |

3-amino-1-tert-butylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h4-6H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKUUHKQAONGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or direct amination using reagents like ammonia or amines.

Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Addition: The pyridine ring can undergo addition reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Addition: Electrophiles like halogens or alkylating agents under controlled conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Addition: Halogenated or alkylated pyridine derivatives.

科学的研究の応用

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing new drugs.

Biochemical Assays: It can be used in assays to detect or quantify specific biomolecules.

Medicine:

Drug Development: The compound’s structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Therapeutic Agents: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry:

Material Science: The compound can be used in developing new materials with specific properties, such as polymers or coatings.

Agriculture: It may have applications in developing new agrochemicals for pest control or plant growth regulation.

作用機序

The mechanism of action of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways it regulates. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and influencing cellular responses.

類似化合物との比較

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives vary in substituent groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations :

- Electronic Effects : Trifluoromethyl groups (as in StA-MAT-28) introduce strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing solubility .

- Biological Activity : Derivatives with aryl/heteroaryl groups at the 3-position (e.g., ) show potent anti-allodynic activity, suggesting that the tert-butyl group in the target compound may alter receptor interaction profiles .

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve aqueous solubility. However, the tert-butyl group’s hydrophobicity may offset this advantage compared to more polar derivatives (e.g., 4-(2-aminoethyl)pyridin-2(1H)-one dihydrobromide) .

生物活性

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a tert-butyl group, along with a hydrochloride salt form that enhances its solubility. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator in various biochemical pathways:

- Enzyme Inhibition : It binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic processes.

- Receptor Modulation : The compound may function as an agonist or antagonist at certain receptors, influencing signal transduction pathways within cells.

Antibacterial Activity

Recent studies have shown that 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride exhibits antibacterial properties against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Enterococcus faecalis | 40 |

| Pseudomonas aeruginosa | 50 |

| Salmonella typhi | 45 |

| Klebsiella pneumoniae | 50 |

In comparative studies, the compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone .

Antioxidant and Anti-inflammatory Properties

The compound has been noted for its antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. Additionally, it has shown potential in mitigating inflammatory responses, making it a candidate for further research in therapeutic applications related to chronic inflammation .

Anticancer Potential

Preliminary findings suggest that 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The exact mechanisms are still under investigation but may involve modulation of cell cycle progression and induction of apoptosis .

Case Studies

Several case studies highlight the compound's application in different biological contexts:

- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects against multidrug-resistant strains. Results showed significant inhibition, suggesting potential use in developing new antibiotics .

- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, demonstrating substantial free radical scavenging ability compared to established antioxidants .

- Anticancer Activity Evaluation : Research involving various cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, warranting further exploration in oncology .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。